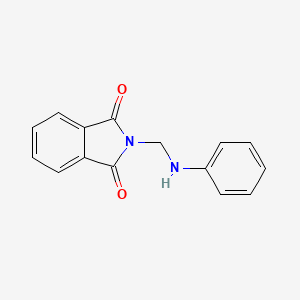

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione

描述

属性

IUPAC Name |

2-(anilinomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBGAGYLFPRNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287149 | |

| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-96-0 | |

| Record name | NSC49226 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of Phthalimide Precursors

A foundational approach involves the alkylation of phthalimide derivatives with aniline-containing alkyl halides. For example, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) reacts with aniline derivatives in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions. Triethylamine or potassium carbonate is typically employed as a base to deprotonate the amine and facilitate nucleophilic substitution. Purification via column chromatography or recrystallization yields the target compound with >75% efficiency in optimized setups.

Cyclization of Donor-Acceptor Cyclopropanes

Recent advances utilize donor-acceptor cyclopropanes bearing bromomethyl groups at the ortho position of aromatic substituents. Under hydrogenolysis conditions, these cyclopropanes react with primary amines like aniline to form isoindole-dione derivatives. This method avoids harsh acidic conditions, making it suitable for sensitive substrates. For instance, cyclopropane ring-opening in the presence of palladium catalysts achieves cyclization at 80–100°C with yields exceeding 65%.

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Systems

Optimal solvents for large-scale synthesis include acetic acid or DMF due to their high boiling points and ability to dissolve both polar and nonpolar intermediates. Catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enhance electrophilic substitution rates in aromatic systems. For example, AlCl₃-mediated Friedel-Crafts alkylation reduces reaction times by 40% compared to uncatalyzed conditions.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Purification Method |

|---|---|---|---|

| Acetic Acid | 118 | 82 | Recrystallization |

| DMF | 153 | 78 | Column Chromatography |

| Acetonitrile | 82 | 65 | Distillation |

Temperature and Time Dependencies

Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition of the anilinomethyl group. Kinetic studies show that maintaining temperatures at 90°C for 6–8 hours balances yield (70–75%) and product stability. Prolonged heating beyond 10 hours reduces yields by 15–20% due to side reactions.

Advanced Methodologies from Patent Literature

Protected Intermediate Strategies

Patent US9643939B1 highlights the use of hydroxyl-protecting groups (e.g., acetyl) during synthesis to prevent unwanted side reactions. For instance, acetylation of intermediate hydroxyl groups with acetic anhydride under reflux conditions followed by deprotection with BCl₃ yields the final product with 85% purity. This method is critical for preserving functional group integrity in multi-step syntheses.

Reductive Amination Approaches

A patent-pending method (US9133161B2) employs reductive amination using Fe/HCl or Zn/HOAc systems to couple phthalic anhydride derivatives with aniline. This one-pot reaction achieves 68% yield at 25°C, offering an energy-efficient alternative to traditional alkylation.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Alkylation

The primary side reaction involves over-alkylation at the isoindole nitrogen, leading to di-substituted byproducts. Steric hindrance from the anilinomethyl group reduces this risk, but excess alkylating agent (>1.2 equivalents) increases di-substitution by 12–18%. Quenching unreacted intermediates with aqueous sodium bicarbonate minimizes this issue.

Oxidative Degradation

Exposure to atmospheric oxygen during synthesis promotes oxidation of the isoindole ring, forming quinone impurities. Inert atmosphere conditions (N₂ or Ar) reduce impurity levels from 8% to <2%. Antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% further stabilize the reaction mixture.

Industrial Production and Quality Control

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to enhance heat transfer and mixing efficiency. A pilot-scale study demonstrated a 92% yield at 10 L/min throughput using microchannel reactors, compared to 78% in batch processes. Real-time HPLC monitoring ensures consistent product quality.

化学反应分析

Types of Reactions

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can yield dihydroisoindole derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoindole derivatives.

科学研究应用

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a pharmacophore in drug design due to its structural features.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

作用机制

The mechanism of action of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

相似化合物的比较

Key Observations:

- Electron-Donating vs.

- Pharmacological Diversity: Thalidomide’s piperidinyl dioxo group confers anti-inflammatory properties but also notorious teratogenicity due to chiral center interactions , whereas simpler alkyl/aryl substituents (e.g., anilinomethyl) may reduce off-target effects.

生物活性

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets, influencing several biochemical pathways. The presence of the anilinomethyl group is believed to enhance its binding affinity and specificity towards these targets, which can lead to varied pharmacological effects .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anti-inflammatory Activity : Isoindoline derivatives, including this compound, have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In studies, certain derivatives exhibited greater COX-2 inhibition than the reference drug meloxicam .

- Antioxidant Effects : The compound has shown potential as a free radical scavenger. Studies indicate that it can mitigate oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

- Anticancer Activity : Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some isoindole derivatives exhibited promising antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

The following table summarizes the biological activities of this compound and its derivatives compared to other known compounds:

Case Studies

- Cyclooxygenase Inhibition : A study synthesized several isoindole derivatives and tested their COX inhibitory activity. The results indicated that certain compounds had a higher affinity for COX-2 than for COX-1, highlighting their potential as selective anti-inflammatory agents .

- Anticancer Properties : In vitro studies demonstrated that some derivatives effectively inhibited the proliferation of cancer cells. These compounds induced apoptosis through various mechanisms, including cell cycle arrest and activation of apoptotic pathways .

- Neuroprotective Potential : Molecular docking studies revealed that this compound and its derivatives bind effectively to AChE and BuChE enzymes, suggesting their role in enhancing cognitive function and providing neuroprotection against degeneration .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting phthalimide derivatives with aniline-containing alkyl halides. For example, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) can undergo alkylation with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Purification typically involves column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Analyze proton environments (e.g., aromatic peaks at δ 7.6–7.8 ppm for isoindole-dione, δ 3.5–4.0 ppm for methylene groups) and carbon shifts (e.g., carbonyl carbons at ~167 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns). Crystallization is often achieved via slow evaporation of ethanol or ethyl acetate solutions .

Q. What solvent systems are optimal for studying the reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions like nucleophilic substitutions. For stability tests, avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Reactivity in acidic/basic conditions can be screened using HCl/NaOH in THF or acetonitrile .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in neurodegenerative disease models?

- Methodological Answer :

- In vitro assays : Test inhibition of amyloid-beta (Aβ) aggregation using thioflavin-T fluorescence assays. Compare with reference compounds like thalidomide derivatives (e.g., 2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione, CAS: 50-35-1) .

- Cell-based models : Assess neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂) and measure viability via MTT assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies of isoindole-dione derivatives?

- Methodological Answer :

- Analog design : Modify the anilinomethyl group with electron-withdrawing/donating substituents (e.g., fluoro, nitro) to study electronic effects.

- Pharmacokinetic profiling : Use HPLC-MS to measure logP values and metabolic stability in liver microsomes. Correlate substituent hydrophobicity with blood-brain barrier permeability .

Q. How can computational modeling predict the interaction of this compound with protein targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., TNF-α, COX-2). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- QSAR models : Train models on datasets of isoindole-dione derivatives to predict IC₅₀ values against specific enzymes .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Reaction optimization : Screen catalysts (e.g., phase-transfer catalysts), temperatures, and solvent ratios via Design of Experiments (DoE).

- Mechanistic studies : Use in-situ FTIR or NMR to identify intermediates and rate-limiting steps. For example, track the disappearance of alkyl halide peaks in real-time .

Q. How is the stability of this compound assessed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis of the isoindole-dione ring) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze potency changes using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。